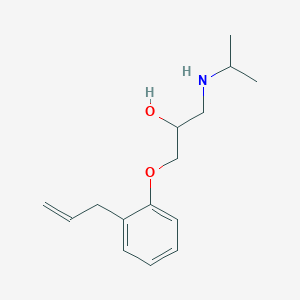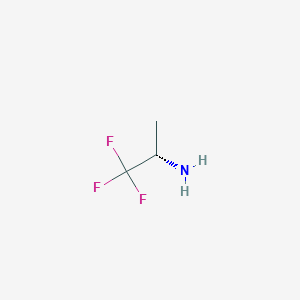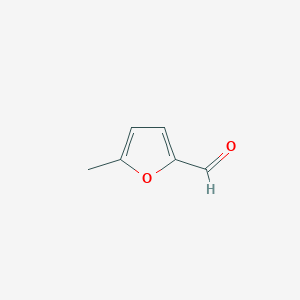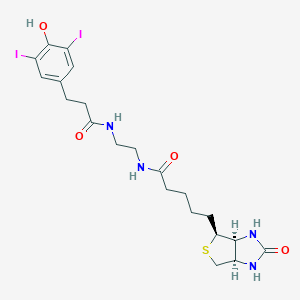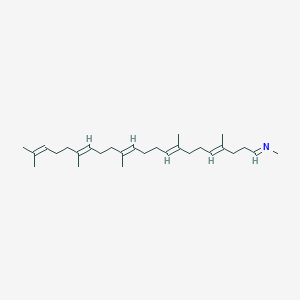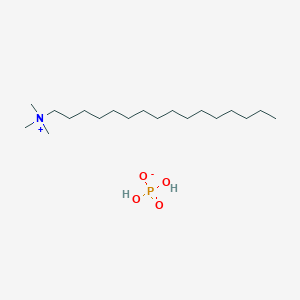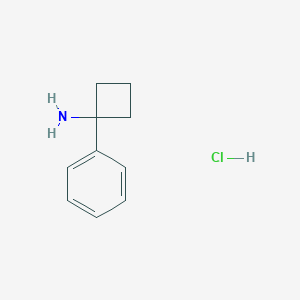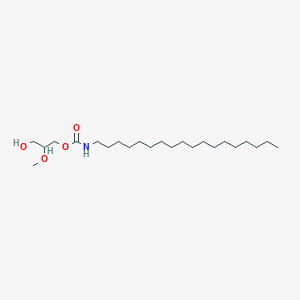
3-Hydroxy-2-methoxypropyl octadecylcarbamate
描述
3-Hydroxy-2-methoxypropyl octadecylcarbamate (HOC) is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. HOC is a carbamate derivative that is synthesized through a specific method, which involves the reaction of octadecylamine with dimethylolpropionic acid.
作用机制
The mechanism of action of 3-Hydroxy-2-methoxypropyl octadecylcarbamate is not fully understood. However, it is believed that 3-Hydroxy-2-methoxypropyl octadecylcarbamate interacts with the cell membrane, causing changes in the lipid bilayer structure. This interaction can lead to increased membrane fluidity, which can affect the permeability and transport of molecules across the membrane.
生化和生理效应
3-Hydroxy-2-methoxypropyl octadecylcarbamate has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-2-methoxypropyl octadecylcarbamate can inhibit the growth of cancer cells by inducing apoptosis. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has also been shown to have anticoagulant properties, which can prevent blood clot formation.
实验室实验的优点和局限性
One advantage of using 3-Hydroxy-2-methoxypropyl octadecylcarbamate in lab experiments is its ability to improve the solubility and bioavailability of poorly soluble drugs. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate is relatively easy to synthesize and has a high yield. However, one limitation of using 3-Hydroxy-2-methoxypropyl octadecylcarbamate in lab experiments is its potential toxicity. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 3-Hydroxy-2-methoxypropyl octadecylcarbamate. One potential application of 3-Hydroxy-2-methoxypropyl octadecylcarbamate is in the development of targeted drug delivery systems. 3-Hydroxy-2-methoxypropyl octadecylcarbamate can be used as a carrier for targeted drug delivery, where it can deliver drugs to specific cells or tissues. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate can be modified to improve its biocompatibility and reduce its toxicity. Another future direction for the study of 3-Hydroxy-2-methoxypropyl octadecylcarbamate is in the development of new nanomaterials. 3-Hydroxy-2-methoxypropyl octadecylcarbamate can be used as a stabilizer for nanoparticles, which can improve their stability and prevent aggregation. Overall, the study of 3-Hydroxy-2-methoxypropyl octadecylcarbamate has the potential to lead to the development of new and innovative technologies in various scientific research fields.
科学研究应用
3-Hydroxy-2-methoxypropyl octadecylcarbamate has been studied extensively for its potential applications in various scientific research fields, including drug delivery, gene therapy, and nanotechnology. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been used as a surfactant in drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. 3-Hydroxy-2-methoxypropyl octadecylcarbamate has also been used as a carrier for gene therapy, where it can deliver therapeutic genes to target cells. Additionally, 3-Hydroxy-2-methoxypropyl octadecylcarbamate has been used in nanotechnology as a stabilizer for nanoparticles.
属性
CAS 编号 |
80350-03-4 |
|---|---|
产品名称 |
3-Hydroxy-2-methoxypropyl octadecylcarbamate |
分子式 |
C23H47NO4 |
分子量 |
401.6 g/mol |
IUPAC 名称 |
(3-hydroxy-2-methoxypropyl) N-octadecylcarbamate |
InChI |
InChI=1S/C23H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-23(26)28-21-22(20-25)27-2/h22,25H,3-21H2,1-2H3,(H,24,26) |
InChI 键 |
YISWNDIWGWEDMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



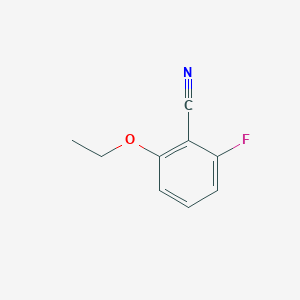

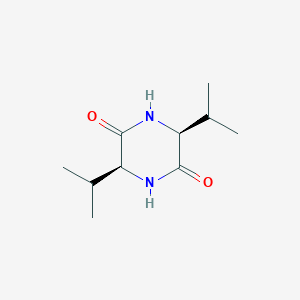
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)

